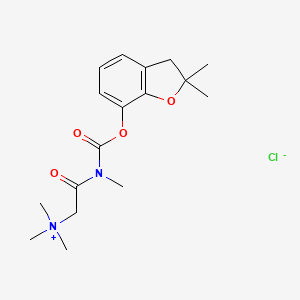

Unicarb

Beschreibung

Eigenschaften

CAS-Nummer |

75096-86-5 |

|---|---|

Molekularformel |

C17H25ClN2O4 |

Molekulargewicht |

356.8 g/mol |

IUPAC-Name |

[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]-2-oxoethyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C17H25N2O4.ClH/c1-17(2)10-12-8-7-9-13(15(12)23-17)22-16(21)18(3)14(20)11-19(4,5)6;/h7-9H,10-11H2,1-6H3;1H/q+1;/p-1 |

InChI-Schlüssel |

PSCBFCRKGHZFKD-UHFFFAOYSA-M |

Kanonische SMILES |

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)C(=O)C[N+](C)(C)C)C.[Cl-] |

Herkunft des Produkts |

United States |

UniCarb-DB: A Technical Guide to the Premier Glycan Structure and Mass Spectrometry Database

For Researchers, Scientists, and Drug Development Professionals

Introduction

UniCarb-DB is a publicly accessible, curated database dedicated to the storage and dissemination of glycan structures and their associated tandem mass spectrometry (MS/MS) data.[1] Established as a vital resource for the glycoscience community, UniCarb-DB provides high-quality, manually annotated datasets of N- and O-linked glycans released from glycoproteins.[1][2] This technical guide provides an in-depth overview of the UniCarb-DB core, its data landscape, experimental underpinnings, and the workflows that ensure data quality and integrity. The database plays a crucial role in advancing our understanding of the complex world of carbohydrates and their roles in biological systems, from fundamental research to therapeutic development.[3]

Data Presentation: A Quantitative Overview

UniCarb-DB, along with its non-curated sister repository UniCarb-DR, houses a significant and growing collection of glycomic data. The following tables summarize the quantitative data available in these resources, providing a clear comparison for researchers.

Table 1: Content Statistics for UniCarb-DB (Curated)

| Data Type | Count |

| Structures | 1118 |

| Spectra | 1588 |

| Taxonomies | 13 |

| Tissues | 20 |

| References | 24 |

Data sourced from the UniCarb-DB homepage and may be subject to updates.

Table 2: Content Statistics for UniCarb-DR (Non-Curated Repository)

| Data Type | Count |

| Structures | 2800 |

| Spectra | 4706 |

| Taxonomies | 27 |

| Tissues | 41 |

| References | 117 |

Data sourced from the UniCarb-DR homepage and may be subject to updates.[4]

Experimental Protocols: Methodologies for Data Generation

The data within UniCarb-DB is generated through rigorous experimental procedures, with a strong emphasis on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The database adheres to the Minimum Information Required for a Glycomics Experiment (MIRAGE) guidelines to ensure data reproducibility and quality.[1]

A representative experimental protocol for the analysis of N- and O-linked glycans deposited in UniCarb-DB is as follows:

1. Glycan Release:

-

N-linked glycans: Enzymatically released from glycoproteins using PNGase F.

-

O-linked glycans: Chemically released by reductive β-elimination.

2. Sample Preparation:

-

Released glycans are purified using solid-phase extraction (SPE) with a graphitized carbon cartridge.

-

Purified glycans are then subjected to further cleanup and concentration steps.

3. Liquid Chromatography (LC):

-

Column: Porous graphitized carbon (PGC) column.

-

Mobile Phase A: 10 mM ammonium (B1175870) bicarbonate.

-

Mobile Phase B: 10 mM ammonium bicarbonate in 60% acetonitrile.

-

Gradient: A linear gradient from 0% to 50% B over 60 minutes.

-

Flow Rate: 0.3 mL/min.

4. Mass Spectrometry (MS):

-

Instrument: An electrospray ionization (ESI) ion trap mass spectrometer.

-

Ionization Mode: Negative ion mode.

-

Data Acquisition: Full scan MS followed by data-dependent MS/MS of the most abundant precursor ions.

-

Fragmentation: Collision-induced dissociation (CID).

This protocol is based on the methodologies described for the analysis of standard oligosaccharides, the data for which is housed in UniCarb-DB.[2]

Data Submission and Curation Workflow

The integrity of UniCarb-DB is maintained through a meticulous data submission and curation workflow. This process ensures that all data is of high quality, well-annotated, and compliant with community standards.

References

Unlocking the Glycome: A Technical Guide to UniCarb-DR for Advanced Glycomics Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of UniCarb-DR, a vital data repository for glycomics research. It provides a comprehensive overview of the platform, detailed experimental protocols from key studies, and quantitative data insights. This guide is designed to empower researchers to effectively utilize UniCarb-DR for their own investigations into the complex world of glycans and their role in health and disease.

Introduction to UniCarb-DR: A Hub for Glycomics Data

UniCarb-DR serves as a public repository for annotated glycomic mass spectrometry (MS/MS) spectra, facilitating open access to data from scientific publications.[1] Launched in 2019, it operates as the non-curated sister repository to the curated UniCarb-DB database.[1] The primary goal of UniCarb-DR is to foster a collaborative environment in glycomics research by providing a standardized platform for data deposition and sharing.[2][3] This initiative is crucial for making glycomics a mainstream component of life science research by assembling glycan structure databases with their corresponding experimental data.[2][3]

A cornerstone of UniCarb-DR is its adherence to the Minimum Information Required for a Glycomics Experiment (MIRAGE) guidelines.[1] These guidelines ensure that deposited data is of high quality, reproducible, and contains sufficient metadata for other researchers to understand and potentially reuse the findings.[4][5] Data submission to UniCarb-DR requires the recording of MS settings and sample preparation details in a MIRAGE-compliant format, as well as the submission of identified oligosaccharide fragment data as a GlycoWorkbench file.[1]

UniCarb-DR also integrates with other key glyco-bioinformatics resources, such as GlyTouCan, the international repository for glycan structures, further enhancing its utility as a central hub for glycomics information.[1] The repository has recently improved its collaboration with GlycoPOST, another major glycomics data repository, to create a more comprehensive and unified data submission and access workflow.[6][7]

Current Statistics of UniCarb-DR:

| Data Type | Count |

| Taxonomies | 27 |

| Tissues | 41 |

| References | 117 |

| Structures | 2800 |

| Spectra | 4706 |

(Data sourced from UniCarb-DR website)[1]

Experimental Workflows and Data Deposition

The submission of data to UniCarb-DR follows a structured workflow designed to ensure compliance with MIRAGE guidelines and facilitate data sharing. This process is integral to maintaining the quality and utility of the repository.

Below is a diagram illustrating the key steps in the UniCarb-DR data deposition workflow.

Quantitative Glycomics Data from UniCarb-DR Depositions

UniCarb-DR houses data from a variety of glycomics studies. Below are tables summarizing quantitative data from two such studies, providing insights into the N-glycome of head and neck cancer and the O-glycome in Parkinson's disease.

N-Glycome Traits in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines

This study investigated the N-glycan profiles of six HNSCC cell lines, revealing differences based on cell line and HPV status.[6][8][9]

Table 1: Relative Abundance of N-Glycan Types in HNSCC Cell Lines (%) [8][9]

| Cell Line | Oligomannose | Complex/Hybrid | Paucimannose |

| FaDu | 66.8 | 27.5 | 5.7 |

| SCC-9 | 63.2 | 34.6 | 2.2 |

| SCC-25 | 70.0 | 24.5 | 5.5 |

| RPMI-2650 | 57.5 | 37.0 | 5.5 |

| VU-147T (HPV+) | 64.4 | 35.6 | 0.0 |

| 2A3 (HPV+) | 76.3 | 23.7 | 0.0 |

Table 2: Relative Abundance of Sialylated and Fucosylated N-Glycans in HNSCC Cell Lines (%) [8][9]

| Cell Line | Sialylated | Fucosylated |

| FaDu | 30.5 | 18.5 |

| SCC-9 | 35.0 | 25.0 |

| SCC-25 | 24.0 | 15.0 |

| RPMI-2650 | 34.5 | 23.0 |

| VU-147T (HPV+) | 29.5 | 22.0 |

| 2A3 (HPV+) | 20.0 | 12.0 |

O-Glycome Alterations in the Nigrostriatal Tissue of Parkinson's Disease (PD) Patients

This research profiled the O-glycome in healthy, incidental Lewy body disease (ILBD), and Parkinson's disease (PD) tissues.[1][4][10]

Table 3: Significant Changes in O-Glycan Features in the Striatum [1][4]

| O-Glycan Feature | Comparison | Fold Change | p-value |

| Mannose-core | ILBD vs. Healthy | Decreased | 0.017 |

| Glucuronylated | ILBD vs. Healthy | Decreased | 0.039 |

| Sialylation | PD vs. Healthy | Increased | <0.001 |

| Sulfation | PD vs. Healthy | Decreased | 0.001 |

Table 4: Significant Changes in O-Glycan Features in the Substantia Nigra [1][4]

| O-Glycan Feature | Comparison | Fold Change | p-value |

| Sialylation | PD vs. Healthy | Increased | 0.038 |

Detailed Experimental Protocols

Reproducibility is a key tenet of scientific research. The following sections provide detailed methodologies from the aforementioned studies, as would be reported in a MIRAGE-compliant format.

N-Glycan Analysis of Head and Neck Cancer Cell Lines

Cell Culture and Protein Extraction: Six HNSCC cell lines (FaDu, SCC-9, SCC-25, RPMI-2650, VU-147T, and 2A3) were cultured under standard conditions.[8][9] Total cellular proteins were extracted using lysis buffer, and protein concentration was determined by a BCA assay.

N-Glycan Release and Purification:

-

Proteins were denatured, reduced, and alkylated.

-

N-glycans were released from glycoproteins by incubation with PNGase F.

-

Released N-glycans were purified using solid-phase extraction with C18 and porous graphitized carbon (PGC) cartridges.

LC-ESI-MS/MS Analysis:

-

Chromatography: N-glycans were separated on a PGC column using a binary solvent system with a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.

-

Mass Spectrometry: Analysis was performed on a Q-Exactive Hybrid Quadrupole-Orbitrap mass spectrometer. Full MS scans were acquired, followed by data-dependent MS/MS scans of the most abundant precursor ions using higher-energy collisional dissociation (HCD).

Data Analysis: MS and MS/MS data were manually inspected and annotated using GlycoWorkbench software.[8][11][12][13] Relative quantification of glycan structures was performed based on the integrated peak areas from the extracted ion chromatograms.

O-Glycan Analysis of Human Nigrostriatal Tissue

Tissue Homogenization and Protein Precipitation: Post-mortem human brain tissue (striatum and substantia nigra) from healthy controls, ILBD, and PD patients was homogenized.[1][4] Proteins were precipitated from the homogenates using cold ethanol.

O-Glycan Release: O-glycans were released from the protein pellets by reductive β-elimination using sodium borohydride (B1222165) in sodium hydroxide (B78521) solution.

O-Glycan Purification and Labeling:

-

Released O-glycans were purified using a cation exchange column.

-

The purified O-glycans were fluorescently labeled with 2-aminobenzamide (B116534) (2-AB).

HILIC-FLR-UPLC and Mass Spectrometry Analysis:

-

Chromatography: 2-AB labeled O-glycans were separated on a HILIC UPLC column with a gradient of acetonitrile in ammonium (B1175870) formate (B1220265) buffer. Fluorescence detection was used for quantification.

-

Mass Spectrometry: For structural confirmation, separated glycans were analyzed by an ESI-QTOF mass spectrometer.

Data Analysis: Glycan structures were identified by matching their retention times with a 2-AB labeled glucose homopolymer standard and confirmed by MS/MS fragmentation analysis. Relative quantification was based on the peak areas from the fluorescence chromatograms.

Glycosylation and its Impact on Cellular Signaling

Changes in glycosylation patterns can have profound effects on cellular signaling pathways, influencing processes such as cell growth, migration, and immune recognition. The data deposited in UniCarb-DR provides a valuable resource for investigating these connections.

Altered Sialylation in Head and Neck Cancer and its Potential Impact on EGFR Signaling

The study on HNSCC cell lines revealed significant alterations in sialylation.[6][8][9] Increased sialylation is a known hallmark of many cancers and can impact the function of key cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates the potential influence of altered sialylation on EGFR signaling in cancer.

References

- 1. The O-Glycome of Human Nigrostriatal Tissue and Its Alteration in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UniCarb-DR [unicarb-dr.glycosmos.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Head and neck cancer N-glycome traits are cell line and HPV status-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Changes in Protein Glycosylation in Head and Neck Squamous Cell Carcinoma [jcancer.org]

- 8. researchgate.net [researchgate.net]

- 9. Head and neck cancer N-glycome traits are cell line and HPV status–dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Swift Universal Glycan Acquisition (SUGA) Enables Quantitative Glycan Profiling across Diverse Sample Types - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Head and neck cancer N-glycome traits are cell line and HPV status–dependent : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 13. GlycoPOST [glycopost.glycosmos.org]

Navigating the Glycomic Landscape: A Technical Guide to Accessing and Browsing UniCarb-DB

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of UniCarb-DB, a vital resource for glycomics research. It details the methodologies for accessing, browsing, and interpreting the wealth of glycan structure and mass spectrometry data housed within this database. This guide is designed to empower researchers, scientists, and drug development professionals to effectively leverage UniCarb-DB in their discovery and development workflows.

Introduction to UniCarb-DB: A Glycomic Mass Spectrometry Repository

UniCarb-DB is a publicly accessible database that stores manually annotated and experimentally verified liquid chromatography-tandem mass spectrometry (LC-MS/MS) data of glycans.[1] It serves as a crucial reference library for the glycomics community, facilitating the identification and structural elucidation of oligosaccharides.[2][3] Each entry in UniCarb-DB is linked to a scientific publication, providing transparency and traceability for the experimental data. The database is a collaborative effort, hosted by the SIB Swiss Institute of Bioinformatics on the ExPASy portal.[1]

The primary focus of UniCarb-DB is to provide a comprehensive collection of fragmentation spectra for N- and O-linked glycans released from glycoproteins.[2] This data is essential for the development and validation of bioinformatics tools for automated glycan analysis.[2]

Accessing and Browsing UniCarb-DB Glycan Data

Access to UniCarb-DB is provided through a user-friendly web interface. The database offers several methods for searching and browsing its contents, catering to a variety of research needs.

Web Portal Access

The primary access point for UniCarb-DB is its web portal on the ExPASy server. Users can navigate through the database using a variety of search parameters.

Search Options

UniCarb-DB provides three main search modalities to query its extensive collection of glycan data:

-

Basic Search: This allows users to perform simple searches based on taxonomy, tissue of origin, and publication references. This is an ideal starting point for researchers interested in glycans from a specific biological context.

-

Advanced Search: For more refined queries, the advanced search allows users to specify compositional information of the glycans, such as the number of Hexose (Hex), N-Acetylhexosamine (HexNAc), deoxyhexose (dHex), N-Acetylneuraminic acid (Neu5Ac), and N-Glycolylneuraminic acid (Neu5Gc) residues.

-

MS/MS Search: This feature enables researchers to search the database using their own experimental mass spectrometry data. Users can input a peak list, and UniCarb-DB will search for matching fragmentation spectra in its library, aiding in the identification of unknown glycans.[4]

The following diagram illustrates the workflow for accessing data through the UniCarb-DB web portal.

Programmatic Access and Data Downloads

While UniCarb-DB does not offer a public API for programmatic access, the entire spectral library is available for download in various formats, including MSP and NIST. This allows for the integration of UniCarb-DB data into local bioinformatics pipelines and third-party software for more advanced analyses.

Quantitative Glycan Data and Integration with UniCarbKB

UniCarb-DB primarily focuses on storing structural and qualitative MS/MS data. For quantitative information, researchers are directed to its partner resource, UniCarbKB (the UniCarb KnowledgeBase).[5] UniCarbKB is a comprehensive knowledgebase that integrates structural, experimental, and functional information about glycans and glycoproteins.[6] It includes data on glycan abundance, which is crucial for understanding the biological significance of changes in glycosylation.[3]

Glycan Abundance Data in UniCarbKB

UniCarbKB captures and presents relative glycan abundance data from various studies, often in the context of disease or different cellular states.[3][7] This quantitative data is typically presented in tabular format, allowing for easy comparison of glycan profiles across different samples.

Below is an example of how relative glycan abundance data might be structured within UniCarbKB, based on published cancer cell line studies.[3]

| Glycan Structure (Symbol Nomenclature) | Cancer Cell Line A (Relative Abundance %) | Normal Cell Line B (Relative Abundance %) | Fold Change (A vs. B) | p-value |

| Neu5Acα2-6Galβ1-4GlcNAcβ1-2Manα1-6(Neu5Acα2-6Galβ1-4GlcNAcβ1-2Manα1-3)Manβ1-4GlcNAcβ1-4GlcNAc | 35.2 | 15.8 | 2.23 | < 0.01 |

| Galβ1-4GlcNAcβ1-2Manα1-6(Galβ1-4GlcNAcβ1-2Manα1-3)Manβ1-4GlcNAcβ1-4GlcNAc | 20.1 | 30.5 | 0.66 | < 0.05 |

| Fucα1-6(Galβ1-4)GlcNAcβ1-2Manα1-6(Galβ1-4GlcNAcβ1-2Manα1-3)Manβ1-4GlcNAcβ1-4GlcNAc | 12.5 | 8.2 | 1.52 | n.s. |

Experimental Protocols and Data Submission

The experimental methodologies for the data housed in UniCarb-DB are detailed in the publications associated with each entry. However, a general workflow for the analysis of N- and O-linked glycans is consistently applied.

Representative Experimental Protocol: N-glycan Analysis from Glycoproteins

This section provides a detailed, representative methodology for the release and analysis of N-linked glycans from a glycoprotein (B1211001) sample, based on protocols from publications that have contributed to UniCarb-DB.[8]

1. Glycan Release:

- N-glycans are enzymatically released from the glycoprotein using PNGase F. The protein is typically denatured and reduced prior to enzyme addition to ensure efficient cleavage.

2. Glycan Purification:

- The released glycans are separated from the protein and other contaminants using solid-phase extraction (SPE) with a graphitized carbon cartridge.

3. LC-MS/MS Analysis:

- The purified glycans are analyzed by liquid chromatography coupled to a mass spectrometer. A porous graphitized carbon column is commonly used for separation.

- The mass spectrometer is operated in negative ion mode, and fragmentation is induced using collision-induced dissociation (CID).

- Full scan MS and data-dependent MS/MS scans are acquired to determine the mass of the intact glycans and to generate fragmentation spectra for structural elucidation.

Data Submission to UniCarb-DB

UniCarb-DB encourages the submission of high-quality, manually curated glycan MS/MS data from the scientific community. The submission process is guided by the MIRAGE (Minimum Information Required for a Glycomics Experiment) standards to ensure data quality and reproducibility.[1][9]

The data submission workflow is a multi-step process that involves direct communication with the UniCarb-DB curators.[10]

Data is typically submitted in the GlycoWorkbench (.gwp) format, accompanied by a MIRAGE-compliant spreadsheet detailing the experimental metadata.[4][11] This ensures that all necessary information for the interpretation and replication of the experiment is captured.

Conclusion

UniCarb-DB, in conjunction with its knowledgebase counterpart UniCarbKB, provides an invaluable resource for the glycoscience community. By offering a centralized repository of high-quality, curated glycan MS/MS data, it accelerates research in glycomics and supports the development of novel diagnostics and therapeutics. This guide provides the foundational knowledge for researchers to effectively navigate and utilize this critical database in their work.

References

- 1. UniCarb-DB - Wikipedia [en.wikipedia.org]

- 2. semantic.farm [semantic.farm]

- 3. UniCarbKB: New database features for integrating glycan structure abundance, compositional glycoproteomics data, and disease associations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. unicarb-dr.glycosmos.org [unicarb-dr.glycosmos.org]

- 5. UniCarbKB: building a knowledge platform for glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UniCarbKB - Database Commons [ngdc.cncb.ac.cn]

- 7. researchers.mq.edu.au [researchers.mq.edu.au]

- 8. Validation of the curation pipeline of UniCarb-DB: building a global glycan reference MS/MS repository - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MIRAGE: the minimum information required for a glycomics experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. static1.squarespace.com [static1.squarespace.com]

- 11. MIRAGE files [unicarb-dr.glycosmos.org]

Unlocking Glycomic Insights: A Technical Guide to N-linked and O-linked Glycan Data in UniCarb-DB

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the N-linked and O-linked glycan data available in the UniCarb-DB database. It is designed to assist researchers, scientists, and drug development professionals in effectively navigating and utilizing this valuable resource for glycomic discovery and analysis. This guide details the quantitative landscape of the database, provides in-depth experimental protocols for glycan analysis, and visualizes key workflows and relationships to enhance understanding.

Quantitative Overview of UniCarb-DB

UniCarb-DB is a comprehensive repository of liquid chromatography-mass spectrometry (LC-MS/MS) data for glycans, with a primary focus on N-linked and O-linked glycans released from glycoproteins.[1][2] The database provides manually annotated LC-MS/MS spectra, enabling researchers to confidently identify and characterize glycan structures.[1] While precise, real-time statistics on the distribution of N- and O-linked glycans are not centrally published, the available information allows for a robust quantitative summary.

Table 1: UniCarb-DB and UniCarb-DR Content Overview

| Data Category | UniCarb-DB (Curated) | UniCarb-DR (Repository) | Description |

| Spectra | >1,588 | >4,706[3] | Manually annotated tandem mass spectra (MS/MS) forming a reference library. |

| Structures | >1,118 | >2,800[3] | Unique N- and O-linked glycan structures with detailed annotations. |

| Taxonomies | 13 | 27[3] | Number of distinct species from which glycan data has been sourced. |

| Tissues | 20 | 41[3] | Number of different tissue types represented in the database. |

| References | 24 | 117[3] | Number of scientific publications from which the data is curated. |

Table 2: Representative Distribution of Glycan Types in UniCarb-DB

| Glycan Type | Estimated Proportion | Common Structural Features | Key Research Areas |

| N-linked Glycans | Major | High-mannose, complex, and hybrid structures. Core fucosylation and sialylation are common modifications. | Glycoprotein (B1211001) folding and stability, antibody therapeutic development, biomarker discovery. |

| O-linked Glycans | Significant | Mucin-type core structures (Core 1, 2, 3, 4, etc.). Often found in clusters on mucin domains. Can be sialylated and fucosylated. | Mucin biology, cancer research, host-pathogen interactions. |

Experimental Protocols

The data within UniCarb-DB is generated through a series of well-established experimental procedures. The following sections provide detailed methodologies for the key experiments involved in the analysis of N-linked and O-linked glycans.

N-linked Glycan Release using PNGase F

Peptide-N-Glycosidase F (PNGase F) is an amidase that cleaves the bond between the innermost GlcNAc of an N-linked glycan and the asparagine residue of a glycoprotein.

Protocol:

-

Denaturation:

-

Combine up to 100 µg of glycoprotein with 1 µL of 10X Glycoprotein Denaturing Buffer (e.g., 5% SDS, 0.4 M DTT).

-

Adjust the total volume to 10 µL with ultrapure water.

-

Heat the mixture at 100°C for 10 minutes to denature the protein.

-

Allow the sample to cool to room temperature.

-

-

Enzymatic Digestion:

-

To the denatured glycoprotein, add 2 µL of 10X GlycoBuffer (e.g., 500 mM sodium phosphate, pH 7.5) and 2 µL of 10% NP-40 (or other suitable detergent).

-

Add 1-2 µL of PNGase F enzyme.

-

Adjust the final reaction volume to 20 µL with ultrapure water.

-

Incubate the reaction at 37°C for 2-4 hours (or overnight for heavily glycosylated proteins).

-

-

Glycan Cleanup:

-

Released N-glycans can be separated from the deglycosylated protein using methods such as ethanol (B145695) precipitation of the protein or solid-phase extraction (SPE) with a graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) stationary phase.

-

O-linked Glycan Release via Reductive β-Elimination

Reductive β-elimination is a chemical method used to release O-linked glycans from serine or threonine residues. The inclusion of a reducing agent, such as sodium borohydride (B1222165), converts the released glycans to their alditol form, preventing their degradation ("peeling") under alkaline conditions.

Protocol:

-

Reaction Setup:

-

Dissolve the glycoprotein or glycopeptide sample in a solution of 0.5 M sodium borohydride (NaBH₄) in 0.1 M sodium hydroxide (B78521) (NaOH).

-

Typically, use 50-100 µL of this solution for up to 1 mg of glycoprotein.

-

-

Incubation:

-

Incubate the reaction mixture at 45-50°C for 16-24 hours in a sealed vial.

-

-

Neutralization:

-

After incubation, cool the sample on ice.

-

Carefully neutralize the reaction by the dropwise addition of 1 M acetic acid until the effervescence ceases. This step is crucial to quench the reaction and should be performed in a fume hood.

-

-

Desalting:

-

The released glycan alditols must be desalted to remove borate (B1201080) complexes and other salts. This is typically achieved by passing the sample through a column packed with a cation exchange resin in the proton form (e.g., Dowex 50W-X8).

-

Elute the glycans with ultrapure water.

-

Remove boric acid by repeated co-evaporation with methanol (B129727) containing 1% acetic acid.

-

Fluorescent Labeling of Glycans with 2-Aminobenzamide (B116534) (2-AB)

Fluorescent labeling of the reducing terminus of a glycan enhances its detection in subsequent chromatographic and electrophoretic analyses. 2-Aminobenzamide (2-AB) is a commonly used fluorescent tag.

Protocol:

-

Labeling Reagent Preparation:

-

Prepare the labeling solution by dissolving 2-aminobenzamide (2-AB) and a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in a mixture of dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid (typically a 7:3 v/v ratio). A common concentration is 0.35 M 2-AB and 1 M NaBH₃CN.

-

-

Labeling Reaction:

-

Add 5-10 µL of the labeling reagent to the dried, released glycan sample.

-

Ensure the glycans are fully dissolved in the reagent.

-

Incubate the mixture at 65°C for 2-3 hours in a heating block.

-

-

Cleanup of Labeled Glycans:

-

After incubation, the excess fluorescent dye and reducing agent must be removed. This is typically accomplished using hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE).

-

Condition a HILIC-SPE cartridge with water and then equilibrate with a high percentage of organic solvent (e.g., 96% acetonitrile).

-

Apply the labeling reaction mixture to the cartridge.

-

Wash the cartridge with the high organic solvent to remove excess reagents.

-

Elute the labeled glycans with an aqueous solvent (e.g., water or a low percentage of organic solvent).

-

The purified, labeled glycans are now ready for analysis.

-

HILIC-UPLC-FLR-MS Analysis of Labeled Glycans

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Ultra-Performance Liquid Chromatography (UPLC), Fluorescence (FLR) detection, and Mass Spectrometry (MS) is a powerful technique for the separation and identification of fluorescently labeled glycans.

Typical HILIC-UPLC-FLR-MS Parameters:

-

Column: A column with an amide-based stationary phase is commonly used (e.g., Waters ACQUITY UPLC BEH Glycan column).

-

Mobile Phase A: 100 mM ammonium (B1175870) formate, pH 4.4.

-

Mobile Phase B: Acetonitrile (B52724).

-

Gradient: A linear gradient from a high percentage of mobile phase B to a lower percentage is used to elute the glycans, typically from ~75% to ~55% acetonitrile over 30-60 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40-60°C.

-

Fluorescence Detection: Excitation at ~330 nm and emission at ~420 nm for 2-AB labeled glycans.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. MS and data-dependent MS/MS scans are acquired to determine the mass and fragmentation pattern of the eluting glycans.

Visualizing Key Workflows and Relationships

To further elucidate the processes involved in populating and utilizing UniCarb-DB, the following diagrams, generated using the DOT language, illustrate key workflows.

Caption: A typical experimental workflow for the analysis of N- and O-linked glycans.

Caption: The data submission and curation workflow for UniCarb-DB.

This technical guide provides a foundational understanding of the N-linked and O-linked glycan data within UniCarb-DB. By leveraging the quantitative data, detailed experimental protocols, and workflow visualizations presented, researchers can more effectively utilize this critical resource to advance their work in the dynamic field of glycomics.

References

UniCarb-DB: A Comprehensive Technical Guide for Glycoproteomics Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction to UniCarb-DB in Glycoproteomics

Glycosylation, the enzymatic attachment of carbohydrate structures (glycans) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. The comprehensive analysis of glycans in a biological system, known as glycomics, is essential for understanding fundamental biological processes and for the development of novel therapeutics and diagnostics. UniCarb-DB is a publicly accessible database that serves as a vital repository for liquid chromatography-tandem mass spectrometry (LC-MS/MS) data of glycans, providing a valuable resource for the glycomics community.[1][2] This guide provides a technical overview of UniCarb-DB, tailored for beginners in the field of glycoproteomics.

UniCarb-DB was established to address the need for a centralized and standardized repository of high-quality, manually annotated glycan MS/MS data.[3] It houses a growing collection of over 1500 tandem mass spectra for both N- and O-linked glycans released from glycoproteins.[4][5] Each entry in the database is supported by published references and includes detailed information about the glycan structure, biological source, and the experimental conditions under which the data were generated.[5] By adhering to the MIRAGE (Minimum Information Required for A Glycomics Experiment) reporting guidelines, UniCarb-DB promotes data quality and standardization within the glycomics community.[5]

Core Features and Data Presentation

UniCarb-DB offers a user-friendly interface for searching and retrieving data based on various criteria, including taxonomy, tissue of origin, and glycan structure. The database is cross-referenced with other key resources such as GlyTouCan, which provides unique accession numbers for glycan structures, and UniProtKB for protein information.[5][6] This interconnectivity allows researchers to seamlessly navigate between different databases to gather comprehensive information.

Quantitative Data Summary

While UniCarb-DB itself is primarily a repository of structural and fragmentation data, the underlying experimental data can be used for quantitative analysis. The relative abundance of different glycan structures can be determined from the peak intensities in the LC-MS chromatograms. Below are illustrative tables summarizing quantitative N-glycan data from human serum, a common sample type in glycomic studies. This data is representative of the type of quantitative information that can be generated using techniques that contribute data to UniCarb-DB.[7][8]

Table 1: Relative Abundance of Major N-Glycan Types in Human Serum. This table provides a general overview of the distribution of different classes of N-glycans found in human serum.

| Glycan Type | Relative Abundance (%) |

| Sialylated Complex/Hybrid | 79.70 |

| Fucosylated Complex/Hybrid | 17.08 |

| High Mannose | 2.65 |

| Non-sialylated, Non-fucosylated Complex/Hybrid | 0.57 |

Table 2: Relative Abundance of the Top 10 Most Abundant N-Glycans in Human Serum. This table details the specific structures and their relative proportions, showcasing the diversity and complexity of the serum glycome.[7][8][9]

| Glycan Structure (Symbol Nomenclature for Glycans) | Monoisotopic Mass (Da) | Relative Abundance (%) |

| Neu5Ac(α2-6)Gal(β1-4)GlcNAc(β1-2)Man(α1-6)[Neu5Ac(α2-3)Gal(β1-4)GlcNAc(β1-2)Man(α1-3)]Man(β1-4)GlcNAc(β1-4)GlcNAc | 2605.9 | 15.2 |

| Neu5Ac(α2-3)Gal(β1-4)GlcNAc(β1-2)Man(α1-6)[Neu5Ac(α2-3)Gal(β1-4)GlcNAc(β1-2)Man(α1-3)]Man(β1-4)GlcNAc(β1-4)GlcNAc | 2605.9 | 12.8 |

| Neu5Ac(α2-6)Gal(β1-4)GlcNAc(β1-2)Man(α1-6)[Gal(β1-4)GlcNAc(β1-2)Man(α1-3)]Man(β1-4)GlcNAc(β1-4)GlcNAc | 2243.8 | 8.5 |

| Neu5Ac(α2-3)Gal(β1-4)GlcNAc(β1-2)Man(α1-6)[Gal(β1-4)GlcNAc(β1-2)Man(α1-3)]Man(β1-4)GlcNAc(β1-4)GlcNAc | 2243.8 | 7.9 |

| Gal(β1-4)GlcNAc(β1-2)Man(α1-6)[Gal(β1-4)GlcNAc(β1-2)Man(α1-3)]Man(β1-4)GlcNAc(β1-4)GlcNAc | 1881.7 | 6.3 |

| Neu5Ac(α2-6)Gal(β1-4)GlcNAc(β1-2)Man(α1-6)[Neu5Ac(α2-6)Gal(β1-4)GlcNAc(β1-2)Man(α1-3)]Man(β1-4)GlcNAc(β1-4)Fuc(α1-6)GlcNAc | 2752.0 | 5.1 |

| Man(α1-6)[Man(α1-3)]Man(α1-6)[Man(α1-3)]Man(β1-4)GlcNAc(β1-4)GlcNAc | 1579.6 | 4.7 |

| Neu5Ac(α2-6)Gal(β1-4)GlcNAc(β1-2)Man(α1-6)[Neu5Ac(α2-3)Gal(β1-4)GlcNAc(β1-2)Man(α1-3)]Man(β1-4)GlcNAc(β1-4)Fuc(α1-6)GlcNAc | 2752.0 | 4.2 |

| Man(α1-2)Man(α1-6)[Man(α1-3)]Man(α1-6)[Man(α1-3)]Man(β1-4)GlcNAc(β1-4)GlcNAc | 1741.6 | 3.9 |

| Gal(β1-4)GlcNAc(β1-2)Man(α1-6)[Gal(β1-4)GlcNAc(β1-2)Man(α1-3)]Man(β1-4)GlcNAc(β1-4)Fuc(α1-6)GlcNAc | 2027.7 | 3.5 |

Key Experimental Protocols

The data housed in UniCarb-DB is generated through a series of well-defined experimental procedures. Understanding these protocols is crucial for interpreting the data and for designing new glycomics experiments.

N-linked Glycan Release

N-glycans are typically attached to asparagine residues in the consensus sequence Asn-X-Ser/Thr. The most common method for their release is enzymatic digestion with Peptide-N-Glycosidase F (PNGase F).[10][11][12]

Protocol for PNGase F Digestion:

-

Denaturation: The glycoprotein (B1211001) sample is first denatured to ensure efficient enzyme access. This is typically achieved by heating the sample in the presence of a denaturant like SDS and a reducing agent such as DTT.[11]

-

Enzyme Addition: After cooling, a non-ionic detergent (e.g., NP-40 or Triton X-100) is added to sequester the SDS, which would otherwise inhibit PNGase F.[11]

-

Incubation: PNGase F is added to the sample and incubated at 37°C for a period ranging from a few hours to overnight.[10][13]

-

Glycan Purification: The released N-glycans are then separated from the protein backbone and other contaminants using techniques like solid-phase extraction (SPE) with C18 or graphitized carbon cartridges.[10]

O-linked Glycan Release

O-glycans are attached to the hydroxyl group of serine or threonine residues. Their release is typically achieved through a chemical method called reductive β-elimination.[3]

Protocol for Reductive β-elimination:

-

Alkaline Treatment: The glycoprotein is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and a reducing agent, typically sodium borohydride (B1222165) (NaBH₄).

-

Incubation: The reaction is incubated at an elevated temperature (e.g., 50°C) for several hours. The alkaline conditions facilitate the β-elimination of the glycan from the peptide backbone, while the sodium borohydride reduces the newly formed reducing terminus of the glycan to an alditol, preventing its degradation.[5]

-

Neutralization and Desalting: The reaction is neutralized with an acid, and the resulting borate (B1201080) salts are removed through repeated co-evaporation with methanol. The released O-glycan alditols are then purified using cation exchange chromatography or other SPE methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The released and purified glycans are then analyzed by LC-MS. Porous graphitized carbon (PGC) is a commonly used stationary phase for the chromatographic separation of glycans due to its ability to resolve isomers.[1][4][5]

Typical PGC-LC-MS Parameters:

-

Column: A PGC column, often packed in-house in a fused silica (B1680970) capillary.[4]

-

Mobile Phases: A gradient of aqueous ammonium (B1175870) bicarbonate or ammonium formate (B1220265) (Solvent A) and acetonitrile (B52724) with the same buffer (Solvent B) is typically used for elution.[4][5]

-

Mass Spectrometry: The eluting glycans are ionized, commonly using electrospray ionization (ESI) in negative ion mode, and analyzed by a mass spectrometer. Tandem MS (MS/MS) is performed to obtain fragmentation spectra for structural elucidation.[1][5]

Navigating and Utilizing UniCarb-DB: A Beginner's Workflow

For a researcher new to glycoproteomics, navigating and utilizing UniCarb-DB can be streamlined into a logical workflow. This process allows for the exploration of existing data and the comparison of experimentally acquired data with the database's extensive library.

This workflow begins with the experimental analysis of a glycoprotein sample, followed by interaction with the UniCarb-DB for data comparison and structural elucidation, and potentially concludes with the submission of new data to the repository.

Data Submission to UniCarb-DR: A Step-by-Step Guide

Contributing new data to the glycomics community is a crucial aspect of advancing the field. UniCarb-DR is the non-curated sister repository to UniCarb-DB, providing a platform for researchers to deposit their annotated glycomic MS/MS spectra. The submission process is designed to be straightforward while ensuring that the data adheres to the MIRAGE guidelines.

-

Registration: The first step is to register for an account on the UniCarb-DR website.

-

MIRAGE Form: A MIRAGE-compliant spreadsheet must be generated using the online tool provided on the UniCarb-DR website. This form captures essential metadata about the sample preparation and MS instrumentation.

-

GlycoWorkbench File: The glycan structures and their corresponding annotated MS/MS spectra are prepared using the GlycoWorkbench software. This tool allows for the drawing of glycan structures and the manual annotation of fragmentation spectra.[7]

-

Upload: The completed MIRAGE spreadsheet and the GlycoWorkbench file (.gwp) are then uploaded through the data submission portal on the UniCarb-DR website.

-

Review and Submission: The submitted data is then reviewed for completeness before being made publicly available in the repository.

Conclusion

UniCarb-DB stands as a cornerstone resource in the field of glycoproteomics, providing researchers with a high-quality, curated repository of glycan MS/MS data. For beginners, understanding the principles behind the data generation, the structure of the database, and the workflows for data retrieval and submission is paramount. This guide has provided a foundational overview to empower new researchers to effectively utilize UniCarb-DB in their scientific endeavors, ultimately contributing to the advancement of our understanding of the complex world of glycobiology. By fostering a community that values data sharing and standardization, UniCarb-DB and its associated tools are paving the way for new discoveries in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Validation of the curation pipeline of UniCarb-DB: building a global glycan reference MS/MS repository - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UniCarb-DB: An MS/MS Experimental Glycomic Fragmentation Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UniCarb-DB - Wikipedia [en.wikipedia.org]

- 6. UniCarbKB: building a knowledge platform for glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Fully Characterized N-Glycan Library from Human Serum with Structures and Relative Abundances – Lebrilla League [lebrilla.faculty.ucdavis.edu]

- 8. Serum-based Comprehensive N-Glycans Profiling Analysis in Different Gastric Disease Stages by Porous Graphitic Carbon Liquid Chromatography-Mass Spectrometry Associated With Potential Marker Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Profile of Native N-linked Glycan Structures from Human Serum Using High Performance Liquid Chromatography on a Microfluidic Chip and Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semantic.farm [semantic.farm]

- 11. UniCarb-DB - SIB Swiss Institute of Bioinformatics [expasy.org]

- 12. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 13. DSpace [research-repository.griffith.edu.au]

An In-Depth Technical Guide to Finding Specific Glycan Structures in UniCarb-DB

For Researchers, Scientists, and Drug Development Professionals

Introduction to UniCarb-DB: A Premier Glycomic Spectral Library

UniCarb-DB is a vital, publicly accessible database dedicated to the storage and dissemination of glycomic mass spectrometry (MS) data.[1][2][3] It serves as a comprehensive spectral library for tandem mass spectrometry (MS/MS) fragmentation data of glycans.[1][2] This resource is invaluable for researchers in glycobiology, proteomics, and drug development, providing a reference for the structural identification of oligosaccharides. Each entry in UniCarb-DB is meticulously curated and includes the glycan structure, detailed MS/MS spectra with peak lists, the biological context (such as species and tissue), and relevant experimental metadata from published literature.[1][2][4][5] To ensure data quality and consistency, UniCarb-DB was the first database to adopt the Minimum Information Required About a Glycomics Experiment (MIRAGE) standards for data submission.[4][5]

The database is closely integrated with other key resources in the field. Notably, each structure is linked to the GlyTouCan glycan structure repository, providing a unique accession number and facilitating cross-database queries.[1][2] UniCarb-DB is a core component of the broader UniCarbKB knowledgebase, which offers more extensive information on glycoproteins and glycosylation pathways.[6] The primary goal of UniCarb-DB is to support the scientific community by providing high-quality, experimentally derived MS/MS data to aid in the structural elucidation of glycans.[7]

Navigating UniCarb-DB: A Guide to Searching for Specific Glycan Structures

UniCarb-DB offers a flexible online platform with a range of search functionalities to allow users to find specific glycan structures based on various criteria. The search interface is broadly categorized into Basic Search, Advanced Search, and MS/MS Search.[8]

Basic Search: Querying by Biological Source and Reference

The Basic Search provides a straightforward way to query the database using a combination of:

-

Taxonomy: The biological species from which the glycan was identified.

-

Tissue: The specific tissue or cell type of origin.

-

References: The publication associated with the data entry.

This search is particularly useful when investigating glycans from a specific biological context or when following up on a particular published study.

Advanced Search: A Multi-Parameter Approach

The Advanced Search offers a more granular approach to querying the database, allowing users to combine multiple parameters for a more targeted search. The key search fields include:

-

Mass: Users can search for glycans based on their experimental mass.[1] This is a fundamental parameter in mass spectrometry-based glycan analysis.

-

Composition: This feature allows for searching by the monosaccharide composition of the glycan. Users can specify the number of different monosaccharide residues, such as Hexose (Hex), N-acetylhexosamine (HexNAc), Deoxyhexose (dHex, e.g., Fucose), and Sialic Acids (NeuAc, NeuGc).[8]

-

Structure: While a direct structure drawing tool is not explicitly detailed in the primary documentation, structure-based searches can be performed, likely by using common glycan representations or by leveraging the integration with GlyTouCan.[1]

-

Substructure Search: UniCarb-DB, through its integration with UniCarbKB, supports substructure searches. This allows for the identification of all glycans in the database that contain a specific structural motif.[9]

MS/MS Search: Spectral Matching for Structural Identification

A key feature of UniCarb-DB is the ability to perform a "peak matching search".[1][2] This allows researchers to upload their own experimental MS/MS spectra to compare against the curated spectra in the database. The system then returns a list of potential matching glycan structures based on the similarity of the fragmentation patterns. This is a powerful tool for the de novo identification of glycans from experimental data.

The logical workflow for searching in UniCarb-DB can be visualized as follows:

References

- 1. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cores.emory.edu [cores.emory.edu]

- 3. Permethylated N-Glycan Analysis with Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. Cell N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 5. UniCarb-DB - Wikipedia [en.wikipedia.org]

- 6. 3.5. N-Glycan Release, Labeling and Clean-Up [bio-protocol.org]

- 7. ludger.com [ludger.com]

- 8. GlycoWorks® N-Glycan Automated Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to MIRAGE Guidelines in UniCarb-DR: Ensuring Reproducibility in Glycomics Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of glycoscience, the reproducibility of experimental data is paramount for advancing our understanding of glycan structure and function, and for the development of novel therapeutics. The Minimum Information Required for a Glycomics Experiment (MIRAGE) guidelines were established to create a standardized framework for reporting glycoanalytical data, thereby enhancing data quality, comparability, and reusability.[1][2][3] UniCarb-DR, a publicly accessible repository for glycomic mass spectrometry (MS) data, has emerged as a key platform for implementing these crucial standards.[3][4] This technical guide provides an in-depth overview of the MIRAGE guidelines as they pertain to data submission in UniCarb-DR, offering a detailed look at the required data presentation, experimental protocols, and logical workflows.

Data Presentation: Structuring Quantitative Information

A core tenet of the MIRAGE guidelines is the comprehensive and standardized reporting of all experimental parameters. When submitting data to UniCarb-DR, researchers are required to provide detailed information in a structured format.[5] The following tables summarize the key quantitative data points mandated by the MIRAGE guidelines for sample preparation and mass spectrometry, the two main modules implemented by UniCarb-DR.[5]

MIRAGE Sample Preparation Guidelines

The sample preparation guidelines are foundational, as the methods used to isolate and prepare glycans significantly impact the final analytical results.[6] These guidelines are organized into three main categories: sample origin, sample processing, and sample definition.

Table 1: Key Quantitative and Qualitative Data in MIRAGE Sample Preparation Guidelines

| Category | Sub-Category | Parameter | Example Value/Description |

| Sample Origin | Biologically Derived Material | Organism | Homo sapiens |

| Cell Line/Tissue | CHO / Human plasma | ||

| Growth/Harvest Conditions | 37°C, 5% CO2, DMEM with 10% FBS | ||

| Chemically Derived Material | Synthetic Source | Chemo-enzymatic synthesis | |

| Starting Material Description | Type of Glycoconjugate | N-linked glycans from IgG | |

| Sample Processing | Isolation (Enzymatic) | Enzyme Name | PNGase F |

| Enzyme Source | Elizabethkingia meningoseptica | ||

| Enzyme Concentration | 1 U/µL | ||

| Incubation Time | 18 hours | ||

| Incubation Temperature | 37°C | ||

| Isolation (Chemical) | Reagent | Hydrazine | |

| Reagent Concentration | Anhydrous, 100% | ||

| Reaction Time | 6 hours | ||

| Reaction Temperature | 100°C | ||

| Modification | Derivatization Agent | Procainamide | |

| Reagent Concentration | 1 M | ||

| Reaction Time | 2 hours | ||

| Reaction Temperature | 65°C | ||

| Purification | Method | Solid Phase Extraction (SPE) | |

| Stationary Phase | C18 | ||

| Elution Solvents | 5% Acetonitrile (B52724), 0.1% TFA | ||

| Defined Sample | Sample Name | A unique and descriptive name for the final sample. | Procainamide-labeled N-glycans from human serum IgG |

MIRAGE Mass Spectrometry Guidelines

The MIRAGE MS guidelines are adapted from the MIAPE-MS guidelines for proteomics and are tailored to the specific challenges of glycoanalysis.[7][8] They cover the entire experimental workflow from instrument setup to data processing.

Table 2: Key Quantitative Parameters in MIRAGE Mass Spectrometry Guidelines

| Category | Sub-Category | Parameter | Example Value |

| Mass Spectrometer | General | Instrument Model | Orbitrap Fusion Lumos |

| Ionization Source | Nano-electrospray | ||

| Analyzer | Orbitrap | ||

| Data Acquisition | MS1 | Mass Range | 400-2000 m/z |

| Resolution | 120,000 | ||

| AGC Target | 4e5 | ||

| Maximum Injection Time | 50 ms | ||

| MS2 | Activation Type | HCD | |

| Collision Energy | 25% | ||

| Isolation Window | 1.2 m/z | ||

| Resolution | 30,000 | ||

| AGC Target | 1e5 | ||

| Maximum Injection Time | 100 ms | ||

| Data Processing | Software | Xcalibur 4.3 | |

| Peak Picking Algorithm | Vendor default | ||

| Deconvolution Software | Not applicable |

Experimental Protocols: A Detailed Methodological Framework

To ensure the reproducibility of glycomics experiments, the MIRAGE guidelines necessitate the detailed documentation of all experimental procedures. Below are illustrative protocols for sample preparation and mass spectrometry analysis, reflecting the level of detail required for MIRAGE-compliant reporting.

Protocol 1: N-Glycan Release and Labeling from a Glycoprotein (B1211001)

This protocol outlines a typical workflow for the enzymatic release, purification, and fluorescent labeling of N-glycans from a purified glycoprotein such as human immunoglobulin G (IgG).

-

Denaturation: 100 µg of IgG is denatured in a buffer containing 50 mM Tris-HCl, pH 8.0, and 8 M urea (B33335) at 37°C for 1 hour.

-

Reduction and Alkylation: The denatured protein is reduced with 10 mM dithiothreitol (B142953) (DTT) at 56°C for 1 hour, followed by alkylation with 25 mM iodoacetamide (B48618) in the dark at room temperature for 30 minutes.

-

Enzymatic Deglycosylation: The protein solution is buffer-exchanged into 50 mM Tris-HCl, pH 8.0, using a 10 kDa molecular weight cutoff spin filter. N-glycans are released by incubating with 2 units of PNGase F per 100 µg of protein at 37°C for 18 hours.

-

Glycan Purification: The released N-glycans are separated from the deglycosylated protein using a C18 solid-phase extraction (SPE) cartridge. The glycans are eluted with 5% acetonitrile in 0.1% trifluoroacetic acid (TFA).

-

Fluorescent Labeling: The purified glycans are fluorescently labeled by reductive amination with 2-aminobenzamide (B116534) (2-AB). The glycans are incubated with a solution of 0.35 M 2-AB and 1 M sodium cyanoborohydride in a 7:3 (v/v) mixture of dimethyl sulfoxide (B87167) and glacial acetic acid at 65°C for 2 hours.

-

Labeled Glycan Cleanup: Excess labeling reagents are removed using a paper chromatography or SPE-based cleanup method. The labeled glycans are eluted with water and dried.

Protocol 2: LC-MS/MS Analysis of Labeled N-Glycans

This protocol describes the liquid chromatography-mass spectrometry (LC-MS/MS) analysis of the 2-AB labeled N-glycans obtained from Protocol 1.

-

Chromatographic Separation: The labeled N-glycans are reconstituted in 10 µL of mobile phase A (98% water, 2% acetonitrile, 0.1% formic acid). Separation is performed on a C18 reversed-phase column (2.1 mm x 150 mm, 1.7 µm particle size) using a linear gradient of 2% to 40% mobile phase B (98% acetonitrile, 2% water, 0.1% formic acid) over 60 minutes at a flow rate of 0.2 mL/min. The column temperature is maintained at 40°C.

-

Mass Spectrometry: The eluting glycans are analyzed on a Q-Exactive HF mass spectrometer equipped with a heated electrospray ionization (HESI) source.

-

MS1 Scan Parameters: Full MS scans are acquired in positive ion mode over a mass range of 400-2000 m/z with a resolution of 120,000. The automatic gain control (AGC) target is set to 3e6, and the maximum injection time is 100 ms.

-

MS2 Fragmentation: The top 10 most abundant precursor ions from the MS1 scan are selected for higher-energy collisional dissociation (HCD) fragmentation. A normalized collision energy of 28% is used. MS2 scans are acquired with a resolution of 30,000, an AGC target of 1e5, and a maximum injection time of 50 ms. Dynamic exclusion is enabled for 30 seconds to prevent repeated fragmentation of the same precursor.

-

Data Analysis: The raw data files are processed using software such as Thermo Fisher Scientific's FreeStyle or similar programs to identify and quantify the glycan structures based on their accurate mass and fragmentation patterns.

Mandatory Visualization: Workflows and Logical Relationships

To visually represent the logical flow of data and experimental processes within the MIRAGE framework and its implementation in UniCarb-DR, Graphviz diagrams are provided below.

UniCarb-DR Data Submission Workflow

The submission of data to UniCarb-DR is a structured process that ensures all necessary MIRAGE-compliant metadata is captured.[1] The workflow involves the preparation of specific files and their upload to the repository.

Caption: The workflow for submitting MIRAGE-compliant data to the UniCarb-DR repository.

Logical Relationship of MIRAGE Guideline Components

The various MIRAGE guidelines are interconnected, with the sample preparation guidelines forming the basis for subsequent analytical modules. This diagram illustrates the logical flow of an experiment from sample origin to data analysis and reporting.

Caption: Logical flow of a glycomics experiment following the MIRAGE reporting guidelines.

By adhering to the MIRAGE guidelines and utilizing repositories like UniCarb-DR, the glycoscience community can significantly enhance the integrity and value of its research, paving the way for more rapid and robust advancements in the field.

References

- 1. UniCarb-DR [unicarb-dr.glycosmos.org]

- 2. unicarb-dr.glycosmos.org [unicarb-dr.glycosmos.org]

- 3. The minimum information required for a glycomics experiment (MIRAGE) project: sample preparation guidelines for reliable reporting of glycomics datasets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-institut.de [beilstein-institut.de]

- 5. MIRAGE files [unicarb-dr.glycosmos.org]

- 6. unicarb-dr.glycosmos.org [unicarb-dr.glycosmos.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

Submitting Mass Spectrometry Data to UniCarb-DR: An Application Note and Protocol

FOR IMMEDIATE RELEASE

Application Note: A Step-by-Step Guide for Submitting Glycomic Mass Spectrometry Data to the UniCarb-DR Repository

This application note provides researchers, scientists, and drug development professionals with a detailed protocol for submitting mass spectrometry data to UniCarb-DR, a public repository for glycomics data. Adherence to these guidelines ensures data integrity, facilitates data sharing, and promotes the reproducibility of experimental findings in the field of glycomics.

UniCarb-DR is a database that stores annotated glycomic MS/MS spectra and is compliant with the Minimum Information Required for a Glycomics Experiment (MIRAGE) reporting guidelines.[1][2] The submission process is designed to capture comprehensive metadata about the sample preparation, mass spectrometry instrumentation, and data analysis workflows.

The core of a UniCarb-DR submission consists of two key components:

-

A MIRAGE-compliant metadata file in Excel format, which details the experimental procedures.

-

A GlycoWorkbench file (.gwp) containing the annotated glycan structures and their corresponding mass spectra.[1][2][3]

This document will guide users through the entire submission workflow, from initial account setup to the final data upload.

Experimental Protocols: Data Preparation and Submission

A successful submission to UniCarb-DR requires meticulous preparation of both the experimental metadata and the spectral data. The following protocols outline the necessary steps.

User Registration and Account Setup

Before initiating a data submission, users must register for an account on the GlycoPOST / UniCarb-DR user portal.[4]

-

Protocol:

-

Navigate to the GlycoPOST / UniCarb-DR User account service website.

-

Complete the registration form with a valid email address.

-

Verify your email address by clicking the link sent to your inbox.

-

Preparation of the MIRAGE Metadata File

The MIRAGE guidelines aim to standardize the reporting of glycomics experiments.[2][5] UniCarb-DR provides a web-based tool to generate a MIRAGE-compliant Excel template.

-

Protocol:

-

Go to the MIRAGE file generation page on the UniCarb-DR website.[3]

-

The web form is divided into three sections: Sample Preparation, Mass Spectrometry, and HPLC settings.[2]

-

Fill in all the required fields, marked with an asterisk (*). If a field is not applicable, enter "NA".[3]

-

Detailed information to be provided includes:

-

Sample Origin: Describe the source of the starting material (e.g., cell line, tissue, recombinant protein).[3][5]

-

Sample Processing: Detail all steps involved in sample isolation, modification (e.g., enzymatic release of glycans), and purification.[5]

-

Mass Spectrometry: Specify the instrument parameters, ionization method, and scan settings.

-

HPLC: If applicable, provide details of the liquid chromatography setup, including column type, gradient, and flow rate.[2]

-

-

Once the form is completed, click the "Generate Excel" button to download the MIRAGE file.

-

Preparation of the GlycoWorkbench File (.gwp)

GlycoWorkbench is a software tool used to draw, annotate, and store glycan structures and their associated mass spectra.[3]

-

Protocol:

-

Software Installation: Download and install GlycoWorkbench.[3]

-

Data Import: Import your mass spectrometry peak lists into GlycoWorkbench. The software supports various peak list formats. For Thermo raw files, you can export the peak list from the Qual Browser. For Waters raw data, MassLynx can be used to generate and copy the spectrum list.[3]

-

Structure Drawing: Draw the glycan structures corresponding to your annotated spectra using the built-in drawing tools.[3]

-

Annotation:

-

Metadata Entry: In the "Note" section for each structure, record essential information such as the precursor m/z value and retention time.[3]

-

Saving the File: Save your work as a GlycoWorkbench workspace file (.gwp).[3] Multiple structures and their annotations can be saved in a single .gwp file.

-

Data Submission Workflow

Once the MIRAGE metadata file and the GlycoWorkbench file are prepared, you can proceed with the submission to UniCarb-DR.

Initiating the Submission

-

Protocol:

-

Log in to your UniCarb-DR account.

-

Navigate to the "Submit data" section.[3]

-

Uploading the Data Files

-

Protocol:

Review and Final Submission

-

Protocol:

-

After uploading the files, the system will provide a summary for your review.

-

Carefully check all the information for accuracy.

-

If everything is correct, click the "Submit" button to complete the process.[3]

-

Data Presentation: Quantitative Data Summary

While UniCarb-DR is primarily a repository for structural and fragmentation data, quantitative information can be included in the metadata. For clarity and comparative purposes, it is recommended to summarize quantitative data in a structured table within your accompanying publication or in the notes section of the GlycoWorkbench file where applicable.

Table 1: Example of a Quantitative Glycan Analysis Summary

| Glycan Structure (SNFG) | Monoisotopic Mass (Da) | Retention Time (min) | Relative Abundance (%) - Control | Relative Abundance (%) - Treatment | Fold Change | p-value |

| Neu5Ac(a2-3)Gal(b1-4)GlcNAc(b1-2)Man(a1-3)[Man(a1-6)]Man(b1-4)GlcNAc(b1-4)GlcNAc | 2222.9 | 25.4 | 15.2 ± 1.8 | 30.5 ± 2.5 | 2.01 | <0.01 |

| Gal(b1-4)GlcNAc(b1-2)Man(a1-3)[Man(a1-6)]Man(b1-4)GlcNAc(b1-4)GlcNAc | 1865.7 | 22.1 | 45.8 ± 3.1 | 22.1 ± 2.0 | 0.48 | <0.01 |

| Fuc(a1-6)GlcNAc(b1-2)Man(a1-3)[Man(a1-6)]Man(b1-4)GlcNAc(b1-4)GlcNAc | 1663.6 | 28.9 | 39.0 ± 2.7 | 47.4 ± 3.3 | 1.22 | >0.05 |

Mandatory Visualizations

To further clarify the data submission process, the following diagrams illustrate the key workflows.

Caption: The overall workflow for submitting mass spectrometry data to UniCarb-DR.

Caption: Detailed steps for preparing the MIRAGE and GlycoWorkbench files.

References

Depositing Glycomics Data: A Step-by-Step Guide to GlycoPOST and UniCarb-DR

FOR IMMEDIATE RELEASE

[CITY, STATE] – [Date] – To foster reproducibility and advance the principles of open science in glycomics research, this document provides a detailed protocol for depositing mass spectrometry data into GlycoPOST, a repository for raw and processed glycomics data, for integration with UniCarb-DR, a database for annotated glycomic mass spectrometry/mass spectrometry (MS/MS) spectra. Adherence to these guidelines ensures that valuable glycomics data is Findable, Accessible, Interoperable, and Reusable (FAIR).

Abstract

The deposition of research data into public repositories is a critical step in ensuring the transparency and advancement of scientific discovery. This guide offers a comprehensive, step-by-step walkthrough for researchers, scientists, and drug development professionals on how to successfully deposit glycomics mass spectrometry data into the GlycoPOST repository, with a focus on preparing data for UniCarb-DR. This document outlines the necessary data preparation, metadata requirements, and the submission process, ensuring compliance with the Minimum Information Required for a Glycomics Experiment (MIRAGE) guidelines.

Introduction

GlycoPOST is a dedicated repository for glycomics mass spectrometry data, providing a platform for researchers to share raw and processed data with the scientific community.[1][2] UniCarb-DR, a sister repository, focuses on storing and displaying annotated glycomic MS/MS spectra.[3] A unified submission process allows for the deposition of data into GlycoPOST, which is then shared with UniCarb-DR, creating a comprehensive and interconnected data resource for the glycomics field.[4] This process is governed by the MIRAGE guidelines to ensure data quality and completeness.[5][6]

Experimental Protocol: N-Glycan Analysis from a Biological Sample

This protocol provides a general workflow for N-glycan analysis from a biological sample, generating data suitable for deposition in GlycoPOST and UniCarb-DR.

1. Sample Preparation:

- Start with a protein-containing biological sample (e.g., cell lysate, serum, purified glycoprotein).

- Denature and reduce the proteins using dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

- Digest the proteins into smaller peptides using a protease such as trypsin.

- Release the N-glycans from the peptides enzymatically using PNGase F.

- Isolate the released N-glycans from the peptides and other contaminants using a solid-phase extraction (SPE) method (e.g., graphitized carbon).

2. Glycan Labeling (Optional but Recommended):

- For quantitative analysis and improved detection, label the reducing end of the released N-glycans with a fluorescent tag (e.g., 2-aminobenzamide (B116534) [2-AB]) or a tag that enhances ionization (e.g., procainamide).

3. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

- Separate the labeled or unlabeled N-glycans using liquid chromatography. A common method is porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC).

- Elute the separated glycans directly into a mass spectrometer.

- Acquire MS and MS/MS data. The MS1 scan will provide the mass-to-charge ratio (m/z) of the intact glycans, and the MS2 scans (fragmentation) will provide structural information.

4. Data Analysis:

- Process the raw MS data using glycoinformatics software to identify glycan structures and quantify their abundance.

- Annotate the MS/MS spectra to confirm the identified glycan structures. This is often done using software like GlycoWorkbench.[3]

Data Deposition Workflow

The following diagram illustrates the key steps involved in depositing data into GlycoPOST for UniCarb-DR.

Caption: The workflow for depositing glycomics data into GlycoPOST and UniCarb-DR.

Step-by-Step Deposition Guide

Step 1: Account Creation

Before you can deposit data, you need to create a user account. GlycoPOST and UniCarb-DR use a combined user registration system.[6]

-

Navigate to the GlycoPOST / UniCarb-DR User account service.[7]

-

Sign up by providing the required information.

-

You will receive an email with a verification token. Click the link or enter the token to verify your email address.[7]

Step 2: Data and Metadata Preparation

Proper preparation of your data and metadata files is crucial for a successful submission.

-

Raw Mass Spectrometry Data:

-

Gather all your raw data files from the mass spectrometer. GlycoPOST accepts various vendor-specific formats.[2]

-

-

Identification Results (GlycoWorkbench File):

-

MIRAGE Metadata:

-

The Minimum Information Required for a Glycomics Experiment (MIRAGE) guidelines are essential for data reproducibility.[5][6]

-

GlycoPOST provides a MIRAGE-compliant Excel file template. This file captures details about:[7][8]

-

Sample Preparation

-

Liquid Chromatography

-

Mass Spectrometry (General Features, Ion Sources, Ion Transfer Optics)

-

Spectrum and Peak List Generation and Annotation

-

-

Step 3: The GlycoPOST Submission Process

The submission process on the GlycoPOST platform is divided into two main steps: "Project and file (PROJECT)" and "Preset experimental procedure (PRESET)".[7]

-

Log in to GlycoPOST.

-

Create a New Project:

-

Navigate to the "Submit" section and click on "Add new project".[7]

-

Provide a project title, description, and other relevant details.

-

-

Upload Your Files:

-

Define Preset Experimental Procedures:

-

Go to the "Preset experimental procedure" section.[7]

-

You can either manually enter the experimental details according to the MIRAGE guidelines or import the MIRAGE Excel file you prepared earlier.[6][7]

-

These presets are reusable for future submissions with similar experimental setups.[7] The presets are categorized into:[6][7]

-

Sample preparation

-

Liquid chromatography

-

General features

-

Ion sources

-

Ion transfer optics

-

Spectrum and peak list generation and annotation

-

-

-

Assign Presets to Files:

-

Return to your project and assign the appropriate presets to your uploaded raw data files.[7]

-

-

Confirmation and Submission:

Step 4: Data Publication

By default, submitted projects have an embargo period of one year.[7] You can change the announcement date to make your data public immediately or at a later date.[7] You can also add a PubMed ID or DOI to your project once your manuscript is published.[7]

Quantitative Data Summary

The following table summarizes the key quantitative and metadata information required for submission.

| Data Category | Information Required | File Format/Input Method |

| Project Information | Project Title, Description, Principal Investigator, Publication Details (optional) | Manual input on GlycoPOST |

| Raw Data | Unprocessed mass spectrometry data files | Vendor-specific formats (e.g., .raw, .d) |

| Identification Results | Annotated glycan structures, peak lists, scan information | GlycoWorkbench (.gwp) |

| MIRAGE Metadata | ||

| Sample Preparation | Sample source, cell line, protein/glycan isolation methods | MIRAGE Excel file or manual input |

| Liquid Chromatography | Column details, gradient, flow rate | MIRAGE Excel file or manual input |

| Mass Spectrometry | Instrument model, ionization mode, mass analyzer, scan parameters | MIRAGE Excel file or manual input |

| Data Analysis | Software used for peak picking and glycan identification | MIRAGE Excel file or manual input |

Conclusion

Depositing your glycomics data in GlycoPOST and UniCarb-DR is a vital contribution to the scientific community. By following this detailed guide, researchers can ensure their data is well-documented, easily accessible, and compliant with international standards, thereby accelerating the pace of discovery in glycoscience.

References

- 1. GlycoPOST [glycopost.glycosmos.org]

- 2. researchgate.net [researchgate.net]

- 3. UniCarb-DR [unicarb-dr.glycosmos.org]

- 4. researchgate.net [researchgate.net]

- 5. MIRAGE files [unicarb-dr.glycosmos.org]

- 6. academic.oup.com [academic.oup.com]

- 7. GlycoPOST [glycopost.glycosmos.org]

- 8. unicarb-dr.glycosmos.org [unicarb-dr.glycosmos.org]

Application Notes & Protocols for Glycan Biomarker Discovery Using UniCarb-DB

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for leveraging UniCarb-DB, a publicly accessible database of glycan structures and tandem mass spectrometry (MS/MS) data, in the discovery of glycan biomarkers.

Introduction to UniCarb-DB in Biomarker Discovery

Glycosylation is a critical post-translational modification that plays a significant role in a multitude of physiological and pathological processes. Alterations in glycan structures are increasingly recognized as hallmarks of various diseases, including cancer, making them promising candidates for biomarker development. UniCarb-DB serves as an invaluable resource in this field by providing a comprehensive, curated library of glycan fragmentation spectra.[1][2][3] Researchers can compare their experimental MS/MS data against the entries in UniCarb-DB to confidently identify and characterize glycan structures in their biological samples.[2] This process is fundamental to the subsequent quantitative analysis required for biomarker discovery.

Application Note 1: General Workflow for Glycan Biomarker Discovery

The discovery of glycan biomarkers is a multi-step process that begins with sample preparation and culminates in the validation of candidate biomarkers. UniCarb-DB is a critical tool in the "Glycan Identification" step of this workflow.

Application Note 2: Case Study - N-Glycan Profiling of Colorectal Cancer Tissues and Sera

This case study illustrates the application of a glycomic workflow, where a resource like UniCarb-DB would be instrumental for glycan identification, to discover potential N-glycan biomarkers for colorectal cancer (CRC). The following tables summarize quantitative data adapted from a study on differential N-glycan compositions in the serum and tissue of colon cancer patients.

Data Presentation: Quantitative N-Glycan Analysis

The following tables present the relative abundance of N-glycan compositions identified in tumor versus normal adjacent tissue and in the serum of CRC patients versus healthy controls. The identification of these glycan compositions from raw LC-MS/MS data would typically involve matching the acquired fragmentation spectra against a reference database such as UniCarb-DB.

Table 1: Relative Abundance of N-Glycans in Colorectal Cancer Tissue vs. Normal Tissue

| Glycan Composition (Symbolic Representation) | Change in Tumor Tissue | Putative Structure Description |

| HexNAc2Hex5 | Increased | High-mannose (Man5) |

| HexNAc2Hex6 | Increased | High-mannose (Man6) |

| HexNAc2Hex7 | Decreased | High-mannose (Man7) |

| HexNAc2Hex9 | Increased | High-mannose (Man9) |

| HexNAc5Hex4 | Increased | Hypogalactosylated complex |

| HexNAc4Hex4NeuAc1 | Increased | Hypogalactosylated, sialylated complex |

| HexNAc5Hex4NeuAc1 | Increased | Hypogalactosylated, sialylated complex |

| HexNAc5Hex5Fuc1NeuAc2 | Increased | Fucosylated, sialylated complex |

This table is based on data reported in "Identification of Differential N-Glycan Compositions in the Serum and Tissue of Colon Cancer Patients by Mass Spectrometry".[4]

Table 2: Relative Abundance of N-Glycans in the Serum of Colorectal Cancer Patients vs. Healthy Controls

| Glycan Composition (Symbolic Representation) | Change in Cancer Patient Serum | Putative Structure Description |

| HexNAc2Hex7 | Increased | High-mannose (Man7) |

| HexNAc4Hex5Fuc1NeuAc2 | Increased | Fucosylated, sialylated bi-antennary |

| HexNAc6Hex7NeuAc3 | Increased | Sialylated tetra-antennary |

| Various Galactosylated Forms | Decreased | Complex/Hybrid |

This table is based on data reported in "Identification of Differential N-Glycan Compositions in the Serum and Tissue of Colon Cancer Patients by Mass Spectrometry".[4]

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in a typical glycan biomarker discovery workflow.

Protocol 1: N-Glycan Release from Serum or Tissue Samples